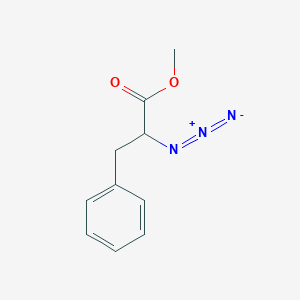
Methyl 2-azido-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-azido-3-phenylpropanoate is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a phenylpropanoate backbone
作用机制
Mode of Action
The azido group in Methyl 2-azido-3-phenylpropanoate can undergo a variety of reactions, including reduction, substitution, and cycloaddition . These reactions can lead to changes in the structure and function of the target molecules. For instance, α-azido ketones, a class of compounds similar to this compound, have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Biochemical Pathways
Azido sugars, which are structurally similar, have been used for metabolic labeling of glycans, enabling their visualization in cells and organisms . This suggests that azido compounds like this compound could potentially be incorporated into biochemical pathways in a similar manner.
Result of Action
Azido compounds are known to be mutagenic and can damage dna, potentially increasing the risk of developing cancer .
生化分析
Biochemical Properties
Methyl 2-azido-3-phenylpropanoate has been observed to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . It interacts with enzymes such as N-bromosuccinimide (NBS), which initiates a free radical reaction . The compound’s benzylic position can undergo resonance stabilization, making it a key player in these biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like NBS. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide . This mechanism illustrates how this compound exerts its effects at the molecular level.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-phenylpropanoate can be synthesized from DL-phenylalanine methyl ester hydrochloride . The synthesis involves the reaction of the ester with sodium azide in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. The reaction typically takes several days to complete .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-azido-3-phenylpropanoate undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
Methyl 2-azido-3-phenylpropanoate has several applications in scientific research:
相似化合物的比较
Methyl 2-azido-3-phenylpropanoate can be compared with other similar compounds such as:
Ethyl 2-azido-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-3-phenylpropanoic acid: Lacks the azido group but has a similar phenylpropanoate backbone.
2-Methyl-3-phenyl-1-propanol: Contains a hydroxyl group instead of an azido group.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse applications in scientific research .
属性
IUPAC Name |
methyl 2-azido-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGNNRTRLTMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)
![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2411407.png)
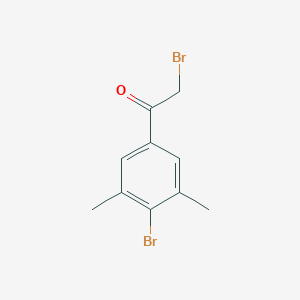
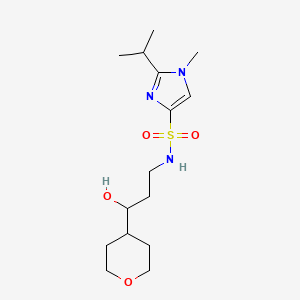

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)
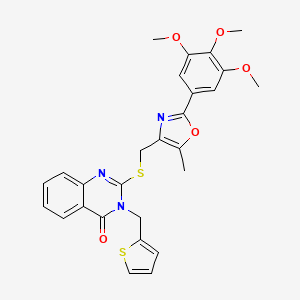
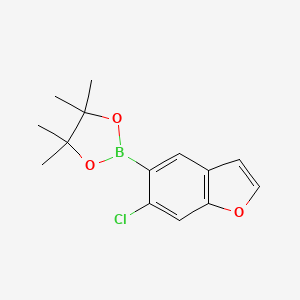

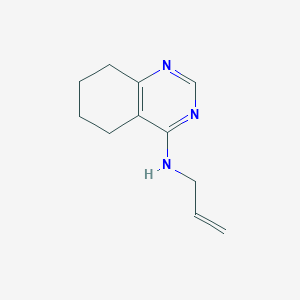
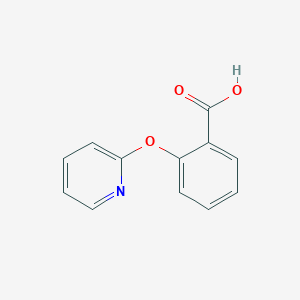
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)
![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

